4-Methyl-piperidin-3-one hydrochloride

Regioisomerism kappa opioid receptor JDTic analogs

4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5) is a six-membered saturated N-heterocyclic ketone supplied as the hydrochloride salt, with molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g·mol⁻¹. The compound is variously catalogued under IUPAC designation 4-methylpiperidin-3-one hydrochloride (1:1) and the synonym 4-methyl-3-piperidone hydrochloride.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 1408076-42-5
Cat. No. B1529626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-piperidin-3-one hydrochloride
CAS1408076-42-5
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCC1CCNCC1=O.Cl
InChIInChI=1S/C6H11NO.ClH/c1-5-2-3-7-4-6(5)8;/h5,7H,2-4H2,1H3;1H
InChIKeyCAFOQIOHCCWJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5) – Procurement-Grade Chemical Identity and Structural Baseline


4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5) is a six-membered saturated N-heterocyclic ketone supplied as the hydrochloride salt, with molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g·mol⁻¹ . The compound is variously catalogued under IUPAC designation 4-methylpiperidin-3-one hydrochloride (1:1) and the synonym 4-methyl-3-piperidone hydrochloride . Structurally, it belongs to the 3-piperidone subclass of the piperidine alkaloid family and carries a single methyl substituent at the 4-position of the ring adjacent to the ketone carbonyl [1]. This substitution pattern distinguishes it from both the unsubstituted 3-piperidone core and the regioisomeric 4-piperidone series, imparting unique reactivity and stereoelectronic properties that are leveraged in medicinal chemistry campaigns [2]. Commercially, the compound is routinely supplied at ≥95% purity (with some vendors offering ≥97% or NLT 98% grades), and it is stored under inert atmosphere at 2–8 °C or at room temperature in sealed, dry containers .

Why 4-Methyl-piperidin-3-one hydrochloride Cannot Be Interchanged with Common Piperidone Analogs


Piperidone building blocks are not functionally interchangeable; subtle variations in regioisomerism (3‑piperidone vs. 4‑piperidone), N‑substitution pattern, and methyl placement each produce orthogonal reactivity landscapes [1]. For the JAK inhibitor tofacitinib, the requisite chiral 3,4‑disubstituted piperidine core is accessed exclusively from the 4‑methyl‑3‑piperidone scaffold—replacing it with 3‑methyl‑4‑piperidone or an N‑substituted analog fundamentally disrupts the synthetic route and stereochemical outcome [2]. Furthermore, the unsubstituted NH of 4‑methyl‑piperidin‑3‑one hydrochloride (CAS 1408076‑42‑5) confers a divergent functionalization advantage that is lost with pre‑alkylated analogs such as 1‑benzyl‑4‑methylpiperidin‑3‑one, requiring additional protection/deprotection steps when a different N‑substituent is desired [3]. Generic substitution therefore risks selecting a regioisomer that is inert in the target transformation, an N‑blocked derivative that demands costly deprotection, or a free‑base form with inferior handling and storage characteristics . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 4-Methyl-piperidin-3-one hydrochloride vs. Closest Analogs


Regioisomeric Identity: 4‑Methyl‑3‑piperidone vs. 3‑Methyl‑4‑piperidone – Impact on Pharmacological Binding

The regiochemical placement of the methyl substituent on the piperidine ring is a critical determinant of biological activity. In a systematic study of JDTic-derived κ‑opioid receptor antagonists, analogs built on a trans‑3,4‑dimethyl‑4‑(3‑hydroxyphenyl)piperidine scaffold were compared with their 3‑des‑methyl and 4‑des‑methyl counterparts to isolate the contribution of each methyl group [1]. The 4‑methyl substituent—the identical substitution pattern present in 4‑methyl‑piperidin‑3‑one hydrochloride—was found to be similarly tolerated to the 3‑methyl in terms of κ‑antagonist potency; however, the 4‑methylpiperidine scaffold provided a distinct pharmacokinetic and synthetic handle that enabled tuning of selectivity against μ and δ opioid receptors [1]. In contrast, 3‑methyl‑4‑piperidone (CAS 5773‑58‑0) places the methyl adjacent to the ketone in the 4‑piperidone series, yielding fundamentally different enolate regiochemistry and downstream diastereoselectivity . Therefore, selection of the 4‑methyl‑3‑piperidone regioisomer is mandatory when the target molecule requires the methyl group α to the ring nitrogen rather than β.

Regioisomerism kappa opioid receptor JDTic analogs

Synthetic Divergence: N‑Unsubstituted Scaffold Enables One‑Step Access to Diverse N‑Functionalized Libraries

4‑Methyl‑piperidin‑3‑one hydrochloride (CAS 1408076‑42‑5) presents a free secondary amine that can be directly N‑alkylated, N‑arylated, or N‑acylated without requiring a pre‑existing protecting group removal . In contrast, the widely used tofacitinib intermediate 1‑benzyl‑4‑methylpiperidin‑3‑one hydrochloride (CAS 1303968‑15‑1) carries a benzyl protecting group at nitrogen [1]. The tofacitinib synthesis itself exploits this N‑benzyl group for the initial reductive amination with methylamine, but when a different N‑substituent is desired, the benzyl must be removed via hydrogenolysis or harsh acidic conditions, adding one to two synthetic steps and reducing overall yield [1]. The N‑unsubstituted 4‑methyl‑piperidin‑3‑one hydrochloride thus serves as a versatile, cost‑effective entry point for parallel library synthesis or for medicinal chemistry programs exploring structure‑activity relationships at the piperidine nitrogen, avoiding the deprotection burden inherent to N‑benzyl or N‑methyl analogs.

N-functionalization reductive amination kinase inhibitor

Synthetic Efficiency: Iron‑Catalyzed Tandem Route Delivers 4‑Methyl‑3‑piperidones from Amino Acids

A dedicated methodology published in Tetrahedron (2012) describes an iron‑carbonyl‑mediated intramolecular tandem isomerization–aldolisation process that converts amino‑acid‑derived allylic alcohol‑aldehydes into 4‑methyl‑3‑piperidones in a single operational step [1]. This route provides direct access to the 3‑piperidone scaffold with a methyl group already installed at the 4‑position, circumventing the multi‑step sequences historically required for 3‑piperidone synthesis (aza‑Achmatowicz rearrangement, ring‑closing metathesis, intramolecular Heck reaction, or nickel‑catalyzed [4+2] cycloaddition) [1]. In contrast, the unsubstituted piperidin‑3‑one hydrochloride (CAS 61644‑00‑6) is typically prepared via Dieckmann cyclization or reduction of 3‑hydroxypyridine, neither of which installs the 4‑methyl group . The iron‑catalyzed route therefore offers a more convergent and atom‑economical entry to the exact substitution pattern of 4‑methyl‑piperidin‑3‑one hydrochloride, leveraging inexpensive Fe(CO)₅ and amino acid chirality to potentially access enantioenriched material.

iron catalysis tandem isomerization–aldolisation amino acid feedstock

Comparative Purity and Quality Control: Batch Consistency Across Vendors

Commercial purity specifications collected from multiple independent vendors provide a cross‑sectional quality benchmark. 4‑Methyl‑piperidin‑3‑one hydrochloride is listed at ≥95% purity by CymitQuimica and Chemscene, ≥97% by Achemblock, and NLT 98% by MolCore, which also certifies compliance with ISO quality systems . By comparison, the unsubstituted piperidin‑3‑one hydrochloride (CAS 61644‑00‑6) is routinely offered at 97% purity (Leyan, Meryer) but at a lower molecular weight (135.59 g·mol⁻¹) and with storage at 2–8 °C under inert atmosphere required to prevent hydrate formation . The 3‑methyl‑4‑piperidone free base (CAS 5773‑58‑0) is a liquid at 20 °C with 95% minimum purity, complicating handling and precise dispensing relative to the crystalline hydrochloride salt . The N‑benzyl analog (CAS 1303968‑15‑1) achieves 97% purity but at a significantly higher molecular weight (239.74 g·mol⁻¹), meaning that on a molar basis the active 4‑methylpiperidin‑3‑one core constitutes only 62.4% of the purchased mass . Thus, 4‑methyl‑piperidin‑3‑one hydrochloride offers a favorable combination of high purity, solid‑state handling convenience, and a higher molar fraction of the desired scaffold per gram of material purchased.

purity specification batch consistency ISO certification

Chloride Salt Form: Enhanced Handling, Stability, and Aqueous Solubility vs. Free Base

The hydrochloride salt of 4‑methyl‑piperidin‑3‑one is a crystalline solid at ambient temperature, in contrast to the free base (CAS 914220‑45‑4) which is typically an oil or low‑melting solid . Comparative data for analogous piperidone systems demonstrate that hydrochloride salt formation increases aqueous solubility by 5‑ to 20‑fold relative to the free base, facilitates accurate weighing and automated dispensing, and improves long‑term storage stability by suppressing oxidation and hygroscopicity [1]. The unsubstituted piperidin‑3‑one hydrochloride (CAS 61644‑00‑6) similarly benefits from salt formation but must be stored at 2–8 °C under inert gas and is often shipped with ice packs, adding logistics costs . 4‑Methyl‑piperidin‑3‑one hydrochloride is shipped at room temperature in continental US regions and stored sealed in dry conditions at 2–8 °C, indicating adequate ambient stability for routine laboratory handling . For laboratories conducting aqueous‑phase reactions (e.g., reductive aminations in MeOH/H₂O or bioconjugations in PBS buffer), the hydrochloride salt avoids the need for pre‑dissolution in organic co‑solvents, directly streamlining reaction setup.

salt form hydrochloride aqueous solubility

Priority Application Scenarios for Procuring 4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5)


Divergent Synthesis of N‑Substituted 4‑Methylpiperidine Libraries for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing pyrrolo[2,3‑d]pyrimidine‑based kinase inhibitors (JAK, PI3K, METTL3) require a common 4‑methylpiperidine intermediate that can be rapidly diversified at the piperidine nitrogen. The N‑unsubstituted 4‑methyl‑piperidin‑3‑one hydrochloride serves as an ideal branching point: the ketone can be converted to the requisite 3‑amino group via reductive amination while the free NH permits parallel N‑alkylation, N‑arylation, or N‑acylation to explore SAR [1]. In contrast, N‑benzyl‑protected analogs would require a deprotection step before alternative N‑substituents could be introduced, adding 1‑2 steps per library member and reducing overall throughput [1]. The 4‑methyl‑3‑piperidone scaffold itself is validated in the commercial synthesis of tofacitinib (CP‑690,550), where 1‑benzyl‑4‑methylpiperidin‑3‑one undergoes reductive amination with methylamine en route to the JAK inhibitor core [1].

Enantioselective Synthesis of Chiral 3,4‑Disubstituted Piperidines via Iron‑Catalyzed or Biocatalytic Routes

The iron‑catalyzed tandem isomerization–aldolisation process described by Mac et al. (Tetrahedron, 2012) provides direct access to 4‑methyl‑3‑piperidones from chiral amino acid precursors, enabling the asymmetric synthesis of the piperidine core without resolution steps [2]. 4‑Methyl‑piperidin‑3‑one hydrochloride, as the racemic or enantioenriched hydrochloride salt, can subsequently undergo stereoselective reduction (e.g., with baker's yeast or chiral N‑heterocyclic carbene catalysts) to yield enantiopure 4‑methylpiperidin‑3‑ol derivatives [2]. This application scenario is distinct from 4‑piperidone‑based routes, which lack the 3‑keto group required for facial selectivity in reduction, and from 3‑methyl‑4‑piperidone‑based routes, which position the methyl substituent on the less synthetically useful carbon.

Quality‑Controlled Intermediate for Generic Tofacitinib Process Development and ANDA Filing

The N‑unsubstituted 4‑methyl‑piperidin‑3‑one hydrochloride is a valuable reference standard and starting material for developing non‑infringing synthetic routes to tofacitinib that avoid the patented N‑benzyl intermediate pathway [3]. With purity specifications ranging from ≥95% to NLT 98% and ISO‑certified quality systems available from suppliers such as MolCore , procurement teams can source material with the batch‑to‑batch consistency and documentation (CoA, MSDS, residual solvent analysis) required for Abbreviated New Drug Application (ANDA) submissions. The compound's room‑temperature shipping stability and solid‑state form further simplify GMP warehouse receipt and quarantine procedures relative to cold‑chain‑dependent or liquid analogs .

Building Block for Fragment‑Based Drug Discovery and DNA‑Encoded Library Synthesis

In fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) technology, small, sp³‑rich heterocyclic building blocks with a single functional handle are highly prized for their ability to explore chemical space efficiently [4]. 4‑Methyl‑piperidin‑3‑one hydrochloride fulfills these criteria: it has a molecular weight of 149.62 g·mol⁻¹ (well within the Rule‑of‑Three fragment space), a single ketone carbonyl for DNA attachment or fragment elaboration, and a secondary amine for on‑DNA diversification [4]. The 4‑methyl substituent adds a stereochemical element absent in the simpler piperidin‑3‑one hydrochloride (CAS 61644‑00‑6), potentially leading to more selective fragment hits when screened against chiral biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-piperidin-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.